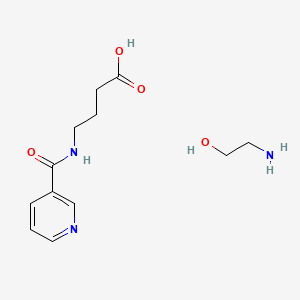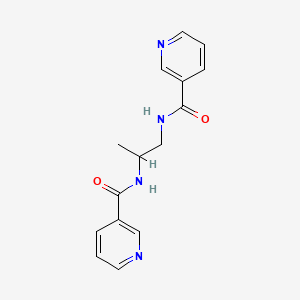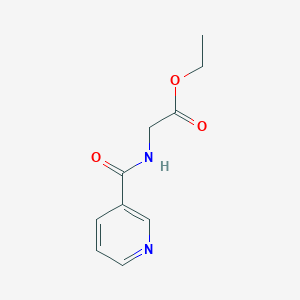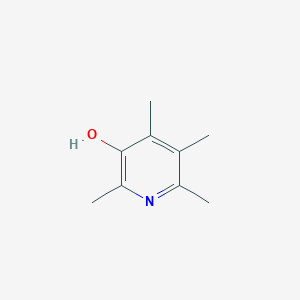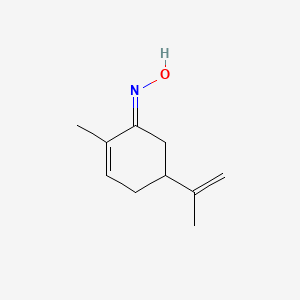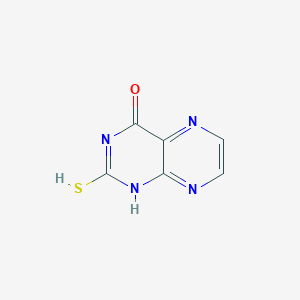
2-sulfanyl-1H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-sulfanyl-1H-pteridin-4-one” is a chemical entity registered in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-sulfanyl-1H-pteridin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its use in various applications. Industrial production methods often involve optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-sulfanyl-1H-pteridin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.
Scientific Research Applications
2-sulfanyl-1H-pteridin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-sulfanyl-1H-pteridin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-sulfanyl-1H-pteridin-4-one can be compared with other similar compounds to highlight its unique properties and applications. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct behaviors or effects that make it valuable for specific uses. The comparison of similar compounds can provide insights into the advantages and limitations of this compound in various contexts.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Ongoing studies continue to explore its full range of applications and mechanisms of action, contributing to our understanding of this intriguing compound.
Properties
IUPAC Name |
2-sulfanyl-1H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4OS/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPCYUNOZPCHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=N1)C(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
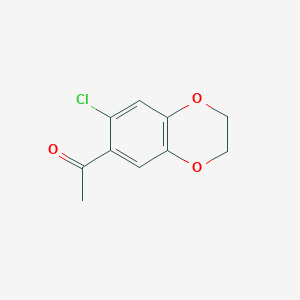
![1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7783173.png)

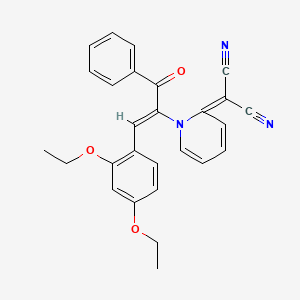
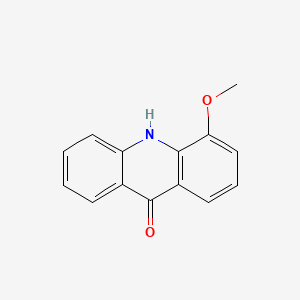
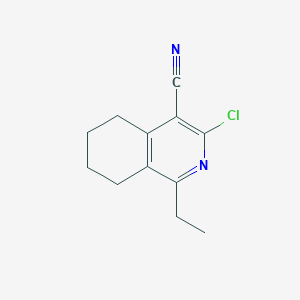

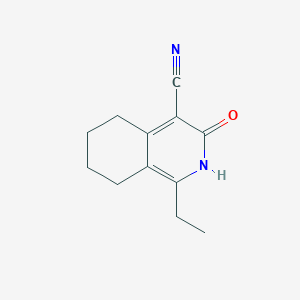
![9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol](/img/structure/B7783235.png)
